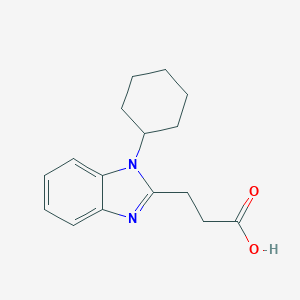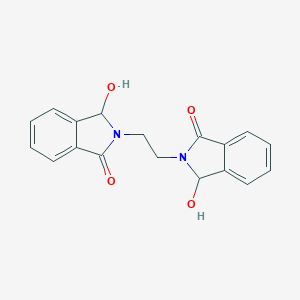![molecular formula C19H20ClN3O4S2 B276990 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide, also known as NSC 724998, is a chemical compound that belongs to the class of quinolinesulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to bind to DNA and interfere with its replication, leading to the death of cancer cells. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including topoisomerase II and thymidylate synthase. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has several advantages for use in lab experiments. It has been extensively studied and its synthesis method has been optimized for high yield and purity. In addition, it has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for future cancer therapies. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 also has some limitations for use in lab experiments. It is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. One area of interest is the development of new cancer therapies based on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. It has been shown to have potent anti-tumor activity, and further research could lead to the development of new cancer drugs. Another area of interest is the study of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's mechanism of action. Further research could help to elucidate the molecular pathways involved in its anti-tumor activity and lead to the development of more targeted cancer therapies. Finally, research could focus on the optimization of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's synthesis method to improve its yield and purity, which would make it more accessible for use in lab experiments.
Synthesemethoden
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine, followed by reduction with zinc and hydrochloric acid. The resulting product is then reacted with 8-hydroxyquinoline to yield N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. This synthesis method has been extensively optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for future cancer therapies.
Eigenschaften
Molekularformel |
C19H20ClN3O4S2 |
|---|---|
Molekulargewicht |
454 g/mol |
IUPAC-Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(26,27)15-10-11-16(20)17(13-15)22-28(24,25)18-9-5-7-14-8-6-12-21-19(14)18/h5-13,22H,3-4H2,1-2H3 |
InChI-Schlüssel |
YDYGHQYXDCNVKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)